Guttiferone G

Sirtuin inhibition Epigenetics Cancer cell proliferation

Guttiferone G (CAS 666174-75-0, C₄₃H₅₈O₆, MW 670.92) is a polycyclic polyprenylated acylphloroglucinol (PPAP) belonging to the polyisoprenylated benzophenone subclass within the guttiferone family (classifications A through T). First isolated via bioassay-guided fractionation of the EtOAc extract of Garcinia macrophylla twigs from the Suriname rainforest, its structure was elucidated by 1D and 2D NMR through direct comparison with the co-occurring guttiferone A.

Molecular Formula C43H58O6
Molecular Weight 670.9 g/mol
Cat. No. B12377467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuttiferone G
Molecular FormulaC43H58O6
Molecular Weight670.9 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)C)C
InChIInChI=1S/C43H58O6/c1-27(2)13-11-15-31(9)16-18-33-26-42(23-20-29(5)6)38(47)36(37(46)32-17-19-34(44)35(45)25-32)39(48)43(40(42)49,24-21-30(7)8)41(33,10)22-12-14-28(3)4/h13-14,16-17,19-21,25,33,44-46H,11-12,15,18,22-24,26H2,1-10H3/b31-16+,37-36?/t33-,41+,42+,43-/m1/s1
InChIKeyHIGOXQQRSUDJCL-CIFXSQKRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guttiferone G Procurement Guide: Sourcing and Baseline Characteristics for the Dual SIRT1/SIRT2 Inhibitor


Guttiferone G (CAS 666174-75-0, C₄₃H₅₈O₆, MW 670.92) is a polycyclic polyprenylated acylphloroglucinol (PPAP) belonging to the polyisoprenylated benzophenone subclass within the guttiferone family (classifications A through T) [1]. First isolated via bioassay-guided fractionation of the EtOAc extract of Garcinia macrophylla twigs from the Suriname rainforest, its structure was elucidated by 1D and 2D NMR through direct comparison with the co-occurring guttiferone A [2]. Guttiferone G is primarily characterized as a dual inhibitor of recombinant human sirtuins SIRT1 and SIRT2, with IC₅₀ values of 9 μM and 22 μM respectively, determined by a radioactivity-based deacetylation assay [3]. The compound exhibits weak cytotoxicity in the A2780 human ovarian cancer cell line (IC₅₀ 8.0 μg/mL) [2]. It is commercially available as a research-grade natural product from multiple vendors, typically supplied as a solid requiring storage at -20°C and solubilization in DMSO or chlorinated organic solvents .

Why Guttiferone G Cannot Be Substituted with Guttiferone A, Hyperforin, or Other In-Class PPAPs


Although guttiferones A through T share a polyisoprenylated benzophenone core, substitution at the level of individual congeners is not scientifically justified. Guttiferone A and guttiferone G were isolated from the same Garcinia macrophylla extract and differ only in specific prenyl chain architecture, yet this structural variation produces quantifiably distinct biological profiles in the same assay system [1]. More critically, guttiferone A's interaction with SIRT1 has been demonstrated to be aggregation-dependent—capable of either inhibiting or increasing enzymatic activity depending on protein concentration and detergent presence—whereas guttiferone G exhibits defined, reproducible IC₅₀ values against both SIRT1 and SIRT2 [2]. When compared with the non-guttiferone PPAP hyperforin, guttiferone G offers reduced toxicity and stronger antiproliferative activity in head-to-head testing [3]. These differences are not interchangeable: a researcher selecting guttiferone A for SIRT1 target engagement will encounter aggregation artifacts not observed with guttiferone G, while hyperforin presents a narrower therapeutic window and distinct polypharmacology driven by its monoamine reuptake inhibition [2][3].

Guttiferone G Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


SIRT1/SIRT2 Dual Inhibition Potency and Superior Therapeutic Window Versus Hyperforin

In the definitive head-to-head study by Gey et al. (2007), guttiferone G, the synthetic aristoforin, and the St. John's wort-derived hyperforin were tested in parallel against recombinant human SIRT1 and SIRT2 using a radioactivity-based deacetylation assay [1]. Guttiferone G inhibited SIRT1 with an IC₅₀ of 9 μM and SIRT2 with an IC₅₀ of 22 μM, compared to hyperforin's IC₅₀ values of 15 μM (SIRT1) and 28 μM (SIRT2), representing 1.7-fold and 1.3-fold greater potency respectively [1][2]. Critically, the authors explicitly state that guttiferone G and aristoforin are 'weniger toxisch sowie stärkere Inhibitoren der Zellproliferation' (less toxic and stronger inhibitors of cell proliferation) than hyperforin, establishing a superior in vitro therapeutic index [1].

Sirtuin inhibition Epigenetics Cancer cell proliferation

A2780 Ovarian Cancer Cytotoxicity: Quantitative Differentiation from Guttiferone A in the Same Study

In the original isolation and characterization study by Williams et al. (2003), guttiferone A (compound 1) and guttiferone G (compound 2) were isolated from the same Garcinia macrophylla extract and tested side-by-side in the A2780 human ovarian cancer cell line [1]. Guttiferone A exhibited an IC₅₀ of 6.8 μg/mL, while guttiferone G showed an IC₅₀ of 8.0 μg/mL, representing a 1.18-fold (approximately 18%) lower potency for guttiferone G [1]. Both compounds were classified as weakly cytotoxic. This direct comparison demonstrates that guttiferone G is not simply a less potent copy of guttiferone A but rather a structurally distinct analog with its own quantitatively defined potency profile, relevant when selecting tool compounds for target deconvolution studies where over-potency may mask mechanistic nuance [1].

Ovarian cancer Cytotoxicity screening Natural product anticancer

Mechanistic Reliability of SIRT1 Modulation: Guttiferone G Avoids the Aggregation Artifact Documented for Guttiferone A

Cottet et al. (2016) demonstrated that guttiferone A forms colloidal aggregates in aqueous solution that nonspecifically modulate SIRT1 catalytic activity, capable of either inhibiting or increasing enzyme activity depending on protein concentration and the presence of detergent [1]. This aggregation-dependent behavior classifies guttiferone A as a potential 'promiscuous' inhibitor subject to false-positive results in standard biochemical assays [1]. In the same publication, the authors reference guttiferone G as having well-defined IC₅₀ values of 9 μM (SIRT1) and 22 μM (SIRT2) from the Gey et al. (2007) study, obtained using a radioactivity-based deacetylation assay without reported aggregation interference [1][2]. While the Cottet study did not directly test guttiferone G for aggregation, the contrasting mechanistic profiles—aggregation-dependent for guttiferone A versus defined competitive inhibition for guttiferone G—constitute a critical differentiation point for experimental design [1].

Assay reproducibility Aggregation artifact Sirtuin enzymology

Differential Cytotoxicity Profile Versus Guttiferone F: Tissue Selectivity Implications

Across studies, guttiferone G and guttiferone F exhibit divergent cancer cell line selectivity profiles that inform tissue-specific application decisions. Guttiferone G demonstrates weak cytotoxicity in A2780 ovarian cancer cells (IC₅₀ 8.0 μg/mL ≈ 11.9 μM) [1]. In contrast, guttiferone F displays more potent activity against hepatocellular carcinoma (HCC) cell lines: IC₅₀ values of 14.15 ± 2.36 μM in PLC/PRF/5, 10.17 ± 0.51 μM in HepG2, and 9.71 ± 1.28 μM in Hep3B cells [2]. Guttiferone F additionally demonstrated in vivo antitumor efficacy in a SCID mouse xenograft model of human liver cancer at 25 mg/kg i.p. [2]. Note that these data originate from different laboratories and assay conditions, precluding direct potency ranking, but they reveal distinct tissue selectivity patterns: guttiferone G's characterized activity is limited to ovarian cancer (A2780), whereas guttiferone F exhibits reproducible activity across multiple HCC models with in vivo validation [1][2].

Hepatocellular carcinoma Tissue selectivity Anticancer profiling

SIRT1/SIRT2 Selectivity Ratio: Pharmacological Profile Positioning Within the Phloroglucinol Class

Within the phloroglucinol-derived sirtuin inhibitor class, guttiferone G and aristoforin exhibit closely matched dual SIRT1/SIRT2 inhibition profiles with modest selectivity for SIRT1 over SIRT2 [1][2]. Guttiferone G shows an SIRT1/SIRT2 IC₅₀ ratio of approximately 2.4 (9 μM vs. 22 μM), while aristoforin shows a ratio of approximately 3.0 (7 μM vs. 21 μM) [2]. This modest SIRT1 preference distinguishes both compounds from highly isoform-selective tool molecules such as AGK2 (SIRT2-selective) or EX-527 (SIRT1-selective) [2]. The dual inhibition profile positions guttiferone G as a pan-SIRT1/2 chemical probe suitable for studying the coordinated roles of these two sirtuin isoforms in cancer cell biology, aging, and metabolism, whereas hyperforin—with its additional potent monoamine reuptake inhibition—introduces polypharmacology that confounds sirtuin-specific mechanistic interpretation [1][3].

Sirtuin isoform selectivity Chemical biology tool Target engagement

Guttiferone G Optimal Research Application Scenarios Based on Quantitative Differentiation Evidence


SIRT1/SIRT2 Dual Inhibition Mechanistic Studies Requiring a Defined IC₅₀ and Low Cytotoxicity

Guttiferone G is the appropriate choice for biochemical and cellular studies requiring simultaneous inhibition of both SIRT1 and SIRT2 with well-characterized potency. Its defined IC₅₀ values of 9 μM (SIRT1) and 22 μM (SIRT2) from the radioactivity-based deacetylation assay [1] provide a reliable benchmark for dose-response experimental design. The demonstrated lower toxicity and stronger antiproliferative activity compared to hyperforin [1] enable the use of guttiferone G at concentrations that achieve target engagement (10-30 μM range) without the confounding cytotoxicity that limits hyperforin's utility in longer-duration cell-based assays. This scenario is directly supported by the head-to-head comparison data from Gey et al. (2007) [1].

Natural Product Sirtuin Inhibitor Research Avoiding Aggregation Artifacts

For research groups investigating natural product-based sirtuin modulation, guttiferone G offers a critical advantage over the structurally related guttiferone A. The Cottet et al. (2016) study conclusively demonstrated that guttiferone A's SIRT1 activity is aggregation-dependent, producing either inhibition or activation depending on assay conditions [2]. Guttiferone G, with its reproducible IC₅₀ values and no reported aggregation interference, serves as a more reliable natural product starting point for medicinal chemistry optimization programs targeting sirtuins, avoiding the false-positive hit triage that plagues aggregation-prone phenolic natural products [2].

Ovarian Cancer Cell Line Screening Panels with PPAP Benchmarking

The Williams et al. (2003) study provides a directly comparable A2780 cytotoxicity dataset for guttiferone A (IC₅₀ 6.8 μg/mL) and guttiferone G (IC₅₀ 8.0 μg/mL) from the same extract and assay [3]. This paired dataset enables guttiferone G to serve as a benchmark compound in ovarian cancer screening panels where structure-activity relationships across the guttiferone series are being investigated. The 18% potency differential between guttiferone A and G in A2780 cells [3] provides a quantifiable reference point for evaluating the cytotoxic contribution of specific prenyl chain modifications in future PPAP analog studies.

PPAP Structure-Activity Relationship Studies Focused on Prenylation-Dependent Target Engagement

Guttiferone G occupies a specific position within PPAP chemical space, with a unique prenylation pattern that distinguishes it from all other guttiferone congeners [3][4]. Its co-isolation with guttiferone A from Garcinia macrophylla provides a structurally paired comparator system for studying how subtle changes in prenyl chain architecture affect SIRT1/SIRT2 target engagement versus cytotoxicity [3]. The availability of both compounds from the same natural source enables controlled SAR studies where the only variable is the prenylation pattern, eliminating confounding factors from different plant sources, extraction methods, or assay conditions [3].

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